Methyl 2-phenoxyisobutyrate Methyl 2-phenoxyisobutyrate
Brand Name: Vulcanchem
CAS No.: 72278-52-5
VCID: VC3920223
InChI: InChI=1S/C11H14O3/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3
SMILES: CC(C)(C(=O)OC)OC1=CC=CC=C1
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

Methyl 2-phenoxyisobutyrate

CAS No.: 72278-52-5

Cat. No.: VC3920223

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-phenoxyisobutyrate - 72278-52-5

Specification

CAS No. 72278-52-5
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name methyl 2-methyl-2-phenoxypropanoate
Standard InChI InChI=1S/C11H14O3/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3
Standard InChI Key UAQIYYDCUSJYRL-UHFFFAOYSA-N
SMILES CC(C)(C(=O)OC)OC1=CC=CC=C1
Canonical SMILES CC(C)(C(=O)OC)OC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Methyl 2-phenoxyisobutyrate features a phenoxy group attached to a branched ester backbone. Key identifiers include:

PropertyValueSource
IUPAC NameMethyl 2-methyl-2-phenoxypropanoate
CAS Registry Number72278-52-5
Molecular FormulaC11H14O3\text{C}_{11}\text{H}_{14}\text{O}_{3}
Molecular Weight194.23 g/mol
Density (20°C)1.061 g/cm³
SMILESCC(C)(C(=O)OC)OC1=CC=CC=C1
InChIKeyUAQIYYDCUSJYRL-UHFFFAOYSA-N

The compound’s 3D conformation reveals a planar phenoxy ring and a sterically hindered ester group, influencing its reactivity and solubility .

Synthesis and Industrial Production

Synthetic Routes

Methyl 2-phenoxyisobutyrate is synthesized via esterification of 2-methyl-2-phenoxypropionic acid with methanol, catalyzed by sulfuric acid . A patented method involves:

  • Alkylation of Phenol Derivatives:

    • Reaction of 2-thienyl-(4-hydroxyphenyl)ketone with ethyl bromoisobutyrate in dimethylsulfoxide (DMSO) under basic conditions .

    • Yield: ~50% after recrystallization .

  • Oxime Formation:

    • Treatment of intermediate ketones with hydroxylamine hydrochloride in pyridine to produce oxime derivatives .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
AlkylationKOH, DMSO, 50°C, 3 hrs50
Oxime FormationNH2_2OH·HCl, pyridine, reflux70–80

Industrial Scalability

Optimized protocols use continuous reactors and fractional distillation to enhance purity (>98%) and throughput . Solvent recovery systems minimize waste, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible with organic solvents (e.g., ethyl ether, chloroform); limited water solubility .

  • Thermal Stability: Stable up to 202°C (boiling point) .

  • Hydrolytic Sensitivity: Undergoes hydrolysis in acidic/basic media to yield 2-methyl-2-phenoxypropionic acid .

Spectroscopic Data

  • IR (cm1^{-1}): 1720 (C=O stretch), 1250 (C-O ester), 1600 (aromatic C=C) .

  • NMR (δ ppm):

    • 1H^1\text{H}: 1.62 (s, 3H, CH3_3), 3.72 (s, 3H, OCH3_3), 7.25–7.45 (m, 5H, Ar-H) .

    • 13C^{13}\text{C}: 176.5 (C=O), 122–130 (aromatic carbons) .

Pharmacological Applications

Hypolipidemic and Hypocholesterolemic Activity

Methyl 2-phenoxyisobutyrate derivatives exhibit:

  • H1 Receptor Antagonism: Selective inhibition of histamine receptors, reducing allergic responses without cardiovascular side effects .

  • LD50_{50} (Mice): >500 mg/kg, indicating low acute toxicity .

  • Therapeutic Index: 10-fold higher than clofibrate analogs, enhancing safety in long-term use .

Hepatoprotective and Choleretic Effects

  • Veterinary Use: Sodium salts of related acids (e.g., HEPAGEN®) show efficacy in liver protection and bile secretion .

  • Bioavailability: Quaternary ammonium salts (e.g., betaine complexes) improve solubility and reduce irritation compared to sodium salts .

Analytical Methods

Chromatographic Techniques

  • GC-MS: Retention index 1334 (Ultra-1 column) .

  • HPLC: C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm .

Quality Control Specifications

ParameterSpecification
Purity (HPLC)≥98%
Residual Solvents<0.1% (ICH Q3C)
Heavy Metals<10 ppm (USP <231>)

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